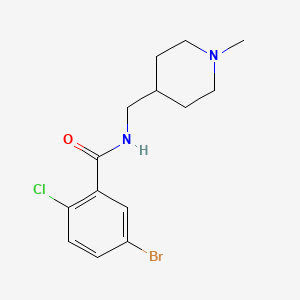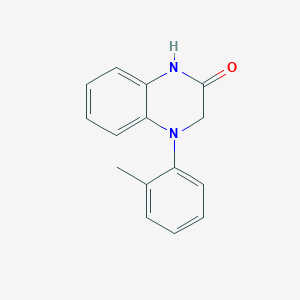
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one, also known as Meclofenoxate, is a nootropic drug that is used for its cognitive-enhancing effects. It was first synthesized in the late 1960s and has since been studied extensively for its potential benefits in improving memory and cognitive function.
科学的研究の応用
Antitumor Applications
A notable application of quinoxaline derivatives is in the development of antitumor agents. Research has led to the synthesis of novel 2-phenylquinolin-4-one derivatives showing significant cytotoxic activity against various tumor cell lines, including a promising candidate that exhibited activity comparable to doxorubicin in a Hep3B xenograft model, suggesting potential as a clinical antitumor agent (Li-Chen Chou et al., 2010). Additionally, compounds designed by combining structural features of potent antitumor agents have demonstrated selective cytotoxicity against cancer cells, indicating their role as antitubulin agents (Yu-Hsun Chang et al., 2009).
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been explored, with new compounds synthesized to possess optimized activity. Schiff bases containing quinoxaline moieties have been tested for antimicrobial activity, revealing the potential for treating microbial infections (D. P. Singh et al., 2010).
Antitubercular Agents
The search for effective antitubercular agents has led to the synthesis of quinoxaline-1,4-di-N-oxide derivatives showing significant activity against Mycobacterium tuberculosis strains. Among these, specific analogues displayed moderate to significant activity, highlighting their potential as antitubercular agents (S. Srinivasarao et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives have also been studied for their corrosion inhibitory effects, particularly in protecting carbon steel surfaces in acidic environments. The effectiveness of these compounds correlates with their adsorption behavior, demonstrating their utility in materials science for preventing corrosion (H. Zarrok et al., 2012).
Synthesis and Applications in Organic Chemistry
The versatility of quinoxaline derivatives extends to their synthesis and utility in organic chemistry. For instance, EDTA-catalyzed synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via a three-component coupling highlights an environmentally benign and efficient method for preparing biologically interesting compounds (S. Kolla et al., 2010).
特性
IUPAC Name |
4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-4-8-13(11)17-10-15(18)16-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLXXFRXMMJCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1890340-10-9 |
Source


|
| Record name | 4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

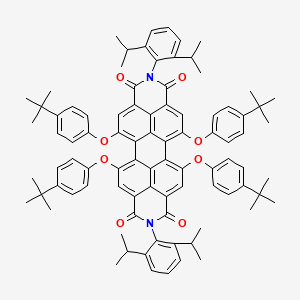
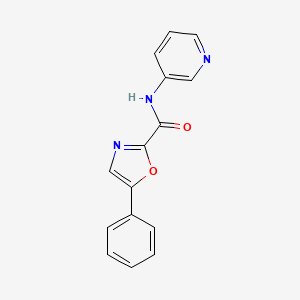

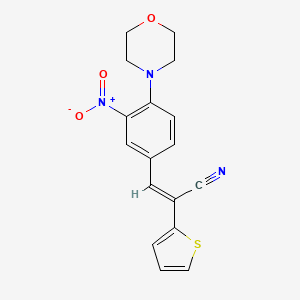
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
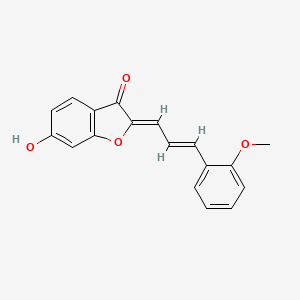
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)




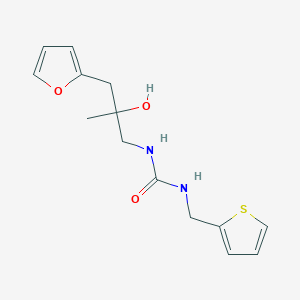
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)
